

# Application Notes and Protocols for 3-Bromo-4,5-dimethoxybenzaldehyde

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## Compound of Interest

Compound Name:	3-Bromo-4,5-dimethoxybenzaldehyde
Cat. No.:	B129006

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These application notes provide a detailed overview of the synthesis and key reaction mechanisms of **3-Bromo-4,5-dimethoxybenzaldehyde**, a versatile intermediate in organic synthesis. This document includes detailed experimental protocols for its preparation and subsequent transformations, quantitative data for reaction performance, and visual diagrams of reaction pathways and workflows.

## Introduction

**3-Bromo-4,5-dimethoxybenzaldehyde** is a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its structure incorporates three key functional groups: an aldehyde, a bromine atom, and two methoxy groups. The aldehyde function readily participates in a variety of condensation and reduction reactions. The carbon-bromine bond is a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy groups influence the reactivity of the aromatic ring, directing electrophilic substitution and affecting the kinetics of coupling reactions. This compound is notably used as a reagent in the synthesis of the secobisbenzylisoquinoline alkaloid (-)-Tejedine and in the preparation of aromatic vinyl sulfones, which have shown activity as HIV-1 inhibitors.

## Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde

The synthesis of **3-Bromo-4,5-dimethoxybenzaldehyde** is typically achieved through the electrophilic bromination of a suitable dimethoxybenzaldehyde precursor. A common starting material is 3,4-dimethoxybenzaldehyde (veratraldehyde). The regioselectivity of the bromination is directed by the activating methoxy groups.

## Experimental Protocol: Bromination of 3,4-Dimethoxybenzaldehyde

This protocol describes the synthesis of a brominated dimethoxybenzaldehyde isomer, which is analogous to the synthesis of the target compound.

### Materials:

- 3,4-Dimethoxybenzaldehyde
- Bromine
- Glacial Acetic Acid
- Water

### Procedure:

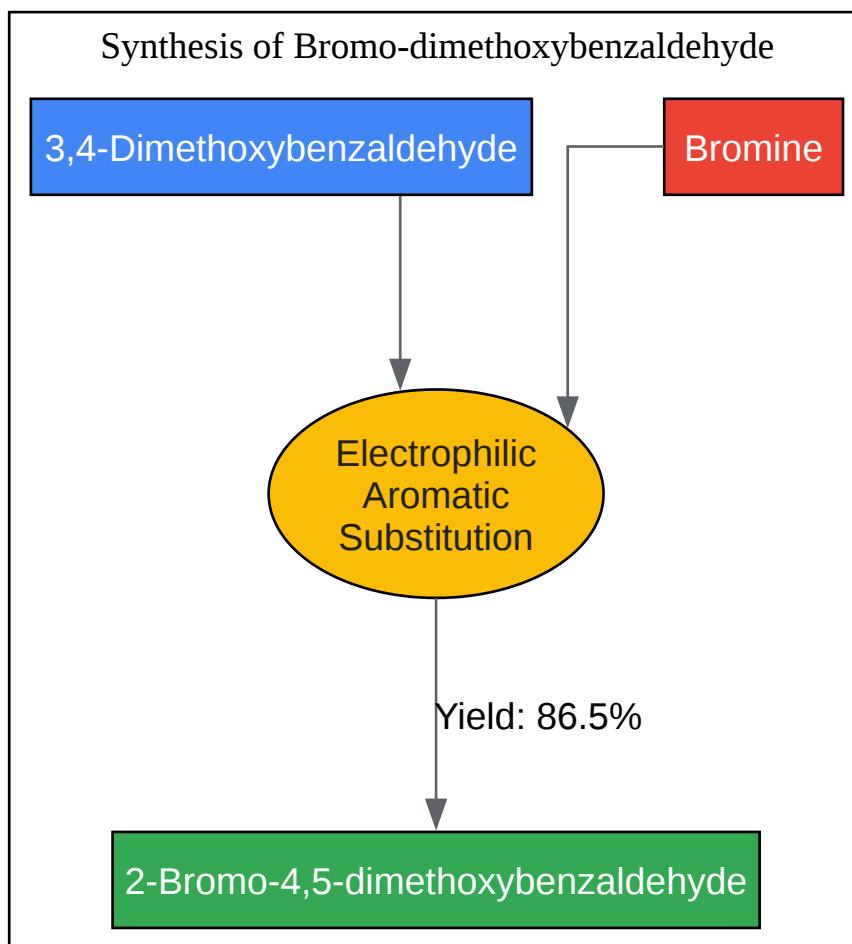
- Dissolve 100 g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400 mL of glacial acetic acid in a suitable reaction flask with stirring at room temperature.
- Slowly add 30.8 mL (0.602 mol) of bromine dropwise to the solution.
- Stir the reaction mixture at 20-30 °C for 6 hours. A solid will gradually precipitate.
- Upon completion of the reaction, add 200 mL of water to the mixture to precipitate more of the product.
- Collect the resulting solid by suction filtration.

- Wash the solid with water and dry under vacuum to yield the 2-bromo-4,5-dimethoxybenzaldehyde product. A similar procedure can be adapted for the synthesis of **3-Bromo-4,5-dimethoxybenzaldehyde** from an appropriate precursor.

Quantitative Data for Isomer Synthesis:

Product	Starting Material	Yield (%)	Melting Point (°C)
2-Bromo-4,5-dimethoxybenzaldehyde	3,4-Dimethoxybenzaldehyde	86.5	151-152

| 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde | 86.5 | 151-152 |



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